alpha-Methyldopa sesquihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 to 10 mg/mL at 73 °F (NTP, 1992)

Sol in water @ 25 °C: approx 10 mg/ml /D-form/

Sol in water @ 25 °C: approx 18 mg/ml /DL-form/

In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids

Soluble in isopropanol, ethanol, and water.

10mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

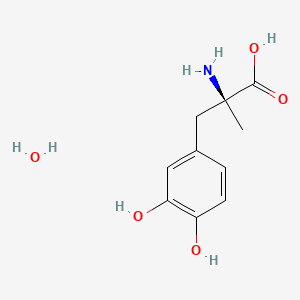

Alpha-Methyldopa sesquihydrate is a hydrated form of alpha-methyldopa, a centrally acting sympatholytic agent and antihypertensive medication. It is chemically represented as C20H32N2O11 and has a molecular weight of approximately 476.48 g/mol. This compound is a prodrug that requires biotransformation to exert its therapeutic effects. The active form of the drug is derived from its metabolism into alpha-methylnorepinephrine, which acts as an agonist at alpha-2 adrenergic receptors .

Methyldopa is generally well-tolerated, but some side effects can occur, including drowsiness, fatigue, and dizziness []. In rare cases, more serious side effects like liver problems or low blood cell counts can develop [, ]. Methyldopa is contraindicated in individuals with a history of hypersensitivity to the drug [].

Data on Toxicity:

The oral median lethal dose (LD50) of methyldopa in rats is reported to be 1 g/kg [].

Understanding the Antihypertensive Effect

The exact mechanism by which Methyldopa lowers blood pressure is not fully understood, but research suggests it involves several pathways:

Central nervous system (CNS) effect

Methyldopa crosses the blood-brain barrier and is converted to a neurotransmitter called alpha-methylnorepinephrine (alpha-MNE). Alpha-MNE is thought to act in the brainstem, reducing sympathetic nervous system activity, which leads to vasodilation (relaxation of blood vessels) and ultimately lowers blood pressure .

Dopamine precursor

Methyldopa is structurally similar to the amino acid L-DOPA, a precursor to the neurotransmitter dopamine. Some research suggests Methyldopa competes with L-DOPA for uptake into cells, potentially affecting dopamine levels and contributing to its antihypertensive effect, though the exact role of dopamine in this process remains unclear .

Further research is ongoing to elucidate the complete picture of Methyldopa's mechanism of action, potentially leading to the development of more targeted antihypertensive medications.

Potential Use in Preeclampsia Management

Preeclampsia is a pregnancy complication characterized by high blood pressure and other symptoms. Methyldopa is considered a first-line treatment for hypertension during pregnancy due to its established safety profile for both mother and fetus .

Improving placental function

Preeclampsia is associated with impaired blood flow to the placenta, which can affect fetal development. Some research suggests Methyldopa might improve placental blood flow, potentially benefiting fetal health .

Reducing oxidative stress

Preeclampsia is also linked to increased oxidative stress, which can damage cells. Some studies suggest Methyldopa might have antioxidant properties, potentially mitigating this damage .

Further research is needed to confirm these potential benefits and establish Methyldopa's role in managing the various aspects of preeclampsia.

Exploring Use in Other Conditions

Given its mechanism of action on the central nervous system, research is investigating the potential use of Methyldopa for conditions beyond blood pressure control. Some areas of exploration include:

Parkinson's disease

As Methyldopa can affect dopamine levels, studies are investigating its potential role in managing Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency .

Anxiety

Some research suggests Methyldopa might have anxiolytic (anxiety-reducing) effects, potentially offering therapeutic benefits for anxiety disorders .

Alpha-Methyldopa undergoes several metabolic transformations in the body:

- Conversion to Alpha-Methylnorepinephrine: The primary metabolic pathway involves the conversion of alpha-methyldopa to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity.

- Formation of Other Metabolites: Other metabolites include 3-O-methyl-alpha-methyldopa and 3,4-dihydroxyphenylacetone, which are further conjugated in the liver to form sulfate conjugates .

The biological activity of alpha-methyldopa is primarily linked to its action on the central nervous system. It works by:

- Binding to Alpha-2 Adrenergic Receptors: This binding inhibits adrenergic neuronal outflow, leading to reduced sympathetic tone and vasodilation.

- Lowering Blood Pressure: The net effect results in decreased blood pressure, making it particularly useful for managing hypertension in various patient populations, including pregnant women .

Additionally, it may exhibit some central nervous system side effects such as depression and anxiety due to its pharmacological profile .

Alpha-Methyldopa can be synthesized through several methods:

- Chemical Synthesis: The synthesis typically involves the reaction of 3,4-dihydroxyphenylalanine with methylating agents.

- Hydration Process: The sesquihydrate form is obtained through controlled hydration processes during the crystallization phase.

The specific conditions and reagents used can vary based on the desired purity and yield of the final product .

Alpha-Methyldopa sesquihydrate is primarily used in:

- Hypertension Management: It is effective in treating high blood pressure, especially in pregnant women and patients with renal insufficiency.

- Intravenous Therapy: It can be administered intravenously for acute hypertensive crises when oral administration is not feasible .

Despite newer antihypertensive agents being available, alpha-methyldopa remains a valuable option in specific clinical scenarios.

Alpha-Methyldopa has several notable interactions:

- Drug Interactions: It may interact with other antihypertensives, enhancing their effects or leading to additive hypotension.

- Central Nervous System Effects: Concurrent use with other central nervous system depressants may exacerbate sedation or depressive symptoms .

Monitoring for potential interactions is essential when prescribing this medication.

Several compounds share similarities with alpha-methyldopa in terms of structure or pharmacological activity. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Clonidine | Similar receptor action | Antihypertensive | More potent alpha-2 agonist |

| Guanfacine | Similar receptor action | Antihypertensive | Longer duration of action |

| Methysergide | Similar structure | Migraine prophylaxis | Serotonin receptor antagonist |

Uniqueness of Alpha-Methyldopa

Alpha-methyldopa's unique profile lies in its specific use during pregnancy and its prodrug nature that requires metabolic activation. Unlike other antihypertensives that may have broader mechanisms or different receptor targets, alpha-methyldopa's action is primarily centered on central nervous system modulation through alpha-2 adrenergic receptors.

Alpha-Methyldopa sesquihydrate exhibits distinct crystallographic properties that differentiate it from the anhydrous form. The compound crystallizes with the molecular formula C₁₀H₁₃NO₄·1.5H₂O, yielding a molecular weight of 238.24 g/mol [1] [2]. The sesquihydrate designation indicates the incorporation of 1.5 water molecules per methyldopa unit, a crystalline arrangement that significantly influences the compound's physicochemical properties [3] [4].

Table 1: Basic Molecular Properties of Alpha-Methyldopa Sesquihydrate

| Property | Value |

|---|---|

| Molecular Formula (sesquihydrate) | C₁₀H₁₃NO₄·1.5H₂O |

| Molecular Formula (anhydrous) | C₁₀H₁₃NO₄ |

| Molecular Weight (sesquihydrate) | 238.24 g/mol |

| Molecular Weight (anhydrous) | 211.22 g/mol |

| CAS Number | 41372-08-1 |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate |

| Physical State | Solid (white to yellowish-white crystalline powder) |

| Color | White to off-white |

| Melting Point | >300°C (decomposition) |

| Density | 1.4±0.1 g/cm³ |

| Specific Rotation | [α]²⁵/D = +13° (c = 1, H₂O) |

| Water Content | 10.0-12.0% |

| Solubility in Water | 0.1-1 g/100 mL at 23°C |

| Stability | Light and air sensitive, hygroscopic |

X-ray diffraction studies reveal that alpha-methyldopa sesquihydrate adopts an orthorhombic crystal system with hydrogen bonding networks that stabilize the hydrate structure [3]. Temperature-induced phase transition studies using X-ray diffraction, thermal analysis, and Raman spectroscopy have demonstrated the stability characteristics of the sesquihydrate form under various thermal conditions [5].

The molecular geometry of alpha-methyldopa sesquihydrate is characterized by the presence of two phenolic hydroxyl groups on the aromatic ring, which render the molecule susceptible to oxidative processes [6]. The compound exhibits chirality with a specific optical rotation of [α]²⁵/D +13° (c = 1 in H₂O), which is critical for its biological activity as the L-isomer demonstrates superior receptor affinity compared to the D-enantiomer [3] [7].

Hydrogen Bonding Network in Sesquihydrate Form

The hydrogen bonding network in alpha-methyldopa sesquihydrate plays a crucial role in determining its structural stability and physicochemical properties. The compound contains 11 hydrogen bond donors and 13 hydrogen bond acceptors, creating an extensive network of intermolecular interactions [8].

Table 2: Hydrogen Bonding Characteristics

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 11 |

| Hydrogen Bond Acceptors | 13 |

| Rotatable Bonds | 6 |

| Water Molecules per Unit | 1.5 (sesquihydrate) |

| Hydrogen Bonding Role | Stabilizes crystal structure |

| Stabilization Effect | Enhances solubility compared to anhydrous form |

The water molecules in the sesquihydrate form are integral to the crystal structure, forming hydrogen bonds with the amino acid functionality of methyldopa. These water molecules interact with the carboxyl group (C=O···H-O-H), the amino group (NH₂···O-H), and the phenolic hydroxyl groups (OH···O-H₂), creating a three-dimensional network that stabilizes the crystal lattice [3] [4].

The hydrogen bonding pattern significantly affects the compound's hygroscopic nature, making it very hygroscopic and requiring storage under controlled conditions (2-8°C, protected from light and moisture) [1] [9]. The extensive hydrogen bonding network also contributes to the compound's enhanced water solubility compared to the anhydrous form, with solubility ranging from 0.1-1 g/100 mL at 23°C [1] [10].

The incorporation of water molecules into the crystal structure creates a more open lattice arrangement, which facilitates the dissolution process and improves the bioavailability of the compound for pharmaceutical applications [3]. This enhanced solubility is particularly important for the therapeutic efficacy of methyldopa, as improved dissolution characteristics can lead to better absorption and bioavailability in biological systems.

Comparative Analysis of Anhydrous vs. Hydrated Forms

The structural differences between alpha-methyldopa sesquihydrate and its anhydrous form result in significantly different physicochemical properties, stability profiles, and pharmaceutical performance characteristics. This comparative analysis reveals the advantages and limitations of each form.

Table 3: Comparative Analysis - Sesquihydrate vs. Anhydrous Forms

| Property | Sesquihydrate Form | Anhydrous Form |

|---|---|---|

| Crystal System | Orthorhombic (reported) | Variable |

| Space Group | Not specified in sources | Variable |

| Thermal Stability | Decomposes >300°C | Higher thermal stability |

| Hygroscopicity | Very hygroscopic | Less hygroscopic |

| Solubility Enhancement | Enhanced water solubility | Lower water solubility |

| Bioavailability | Improved over anhydrous | Lower bioavailability |

| Storage Requirements | 2-8°C, protected from light | Dry conditions required |

| Oxidation Susceptibility | Susceptible to metal ion catalysis | Less susceptible |

The sesquihydrate form demonstrates enhanced water solubility characteristics compared to the anhydrous form, which is attributed to the presence of water molecules that facilitate the dissolution process through hydrogen bonding interactions [6]. The anhydrous form, with a molecular weight of 211.22 g/mol, lacks the stabilizing water molecules and exhibits different crystalline properties [11] [12].

Thermal analysis reveals that both forms decompose at temperatures above 300°C rather than exhibiting distinct melting points, which is characteristic of the hydrated nature of the sesquihydrate form [1] [13]. The presence of water molecules in the sesquihydrate form contributes to its thermal behavior, with water loss occurring at lower temperatures during heating [5].

The hygroscopic nature of the sesquihydrate form presents both advantages and challenges in pharmaceutical formulation. While the enhanced water interaction facilitates dissolution, it also requires careful storage conditions to prevent moisture uptake, which could affect the stability and performance of the compound [1] [9]. The anhydrous form, being less hygroscopic, is more stable under ambient conditions but may exhibit reduced bioavailability due to its lower solubility characteristics.

Bioavailability studies indicate that the sesquihydrate form generally exhibits superior pharmaceutical performance compared to the anhydrous form, attributed to its enhanced dissolution characteristics and improved solubility profile [6]. This improved bioavailability is particularly important for the therapeutic efficacy of methyldopa as an antihypertensive agent.

The oxidation susceptibility of both forms is influenced by the presence of phenolic hydroxyl groups, which render the compound susceptible to catalytic oxygenation in the presence of metal ions such as magnesium, copper, cobalt, nickel, and iron [1] [9]. However, the sesquihydrate form may exhibit slightly higher susceptibility due to the increased molecular mobility facilitated by the water molecules in the crystal structure.

Purity

Physical Description

Solid

Color/Form

WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

Appearance

Melting Point

>300

300 °C

Storage

UNII

56LH93261Y

Related CAS

GHS Hazard Statements

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (20%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (20%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Methyldopa is indicated in the treatment of moderate to severe hypertension, including that complicated by renal disease. /Included in US product labeling/

Methyldopa is an effective antihypertensive agent when given in conjunction with a diuretic.

THE USUAL INITIAL DOSE OF METHYLDOPA IS 250 MG TWICE DAILY, AND THERE APPEARS TO BE LITTLE ADDNL EFFECT WITH DOSES OVER 2 G.

For more Therapeutic Uses (Complete) data for METHYLDOPA (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM.

... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action.

IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII.

A REVIEW ON THE MECHANISM OF ACTION.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 70% of absorbed methyldopa is excreted in the urine as unchanged parent drug (24%) and α-methyldopa mono-O-sulfate (64%), with variability.3-O-methyl-α-methyldopa accounted for about 4% of urinary excretion products. Other metabolites like 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine are also excreted in urine. Unabsorbed drug is excreted in feces as the unchanged parent compound. After oral doses, excretion is essentially complete in 36 hours. Due to attenuated excretion in patients with renal failure, accumulation of the drug and its metabolites may occur, possibly leading to more profound and prolonged hypotensive effects in these patients.

The apparent volume of distribution ranges between 0.19 and 0.32L/kg and the total volume of distribution ranges from 0.41 to 0.72L/kg. Since methyldopa is lipid-soluble, it crosses the placental barrier, appears in cord blood, and appears in breast milk.

The renal clearance is about 130 mL/min in normal subjects and is decreased in patients with renal insufficiency.

(14)C-METHYLDOPA ADMIN ORALLY TO HYPERTENSIVE PT IS RECOVERED EQUALLY FROM URINE & FECES; PRODUCT IN FECES IS UNCHANGED METHYLDOPA, & IN URINE METHYLDOPA & ITS ETHEREAL SULFATE, TOGETHER WITH SMALL AMT OF 3-O-METHYL-METHYLDOPA & METHYLDOPAMINE.

METHYLDOPA CROSSES THE PLACENTA...

Methyldopa is partially absorbed from the GI tract. The degree of absorption varies among individuals and in the same patient from day to day, but generally about 50% of an oral dose is absorbed.

Metabolism Metabolites

METHYLDOPA YIELDS 3,4-DIHYDROXY-ALPHA-METHYLPHENETHYLAMINE, 3,4-DIHYDROXY-ALPHA-METHYL-L-PHENYLALANINE-O-SULFATE, & 4-HYDROXY-3-METHOXY-ALPHA-METHYL-L-PHENYLALANINE IN MAN. /FROM TABLE/

METHYLDOPA...UNDERGOES DECARBOXYLATION & BETA-HYDROXYLATION IN MOUSE & RABBIT BRAIN TO YIELD ALPHA-METHYLNORADRENALINE.

...ADMIN IP TO RATS (14)C-METHYLDOPA IS EXCRETED IN URINE AS...3-O-METHYL-METHYLDOPA (14%), METHYLDOPAMINE & ITS CONJUGATES (2%), 3-O-METHYL-METHYLDOPAMINE & ITS CONJUGATES (6%), 3-METHOXY-4-HYDROXYPHENYLACETONE (6%), & 3,4-DIHYDROXYPHENYLACETONE (10%).

A REVIEW ON THE METAB OF ALPHA-METHYLDOPA.

Hepatic, extensively metabolized. The known urinary metabolites are: a-methyldopa mono-0-sulfate; 3-0-methyl-a-methyldopa; 3,4-dihydroxyphenylacetone; a-methyldopamine; 3-0-methyl-a-methyldopamine and their conjugates. Route of Elimination: Methyldopa is extensively metabolized. The known urinary metabolites are: alpha-methyldopa mono-O-sulfate; 3-0-methyl-alpha-methyldopa; 3,4-dihydroxyphenylacetone; alpha-methyldopamine; 3-0-methyl-alpha-methyldopamine and their conjugates. Approximately 70 percent of the drug which is absorbed is excreted in the urine as methyldopa and its mono-O-sulfate conjugate. Methyldopa crosses the placental barrier, appears in cord blood, and appears in breast milk. Half Life: The plasma half-life of methyldopa is 105 minutes.

Associated Chemicals

Wikipedia

3,3'-Diindolylmethane

Drug Warnings

Patients who are receiving methyldopa and who undergo dialysis may occasionally become hypertensive after the dialysis, since the drug is dialyzable.

Positive direct antiglobulin (Coombs') test results have been reported in about 10-20% of patients receiving methyldopa, usually after 6-12 months of therapy. This phenomenon is dose related, with the lowest incidence in patients receiving 1 g or less of methyldopa daily. In most patients, a postive Coombs' test associated with mehtyldopa therapy is not clinically important. Reversal of the positive Coombs' test occurs within weeks to months after discontinuance of the drug and usually becomes negative within 6 months. Hemolytic anemia has only rarely occurred, although 2 deaths have been reported in patients with methyldopa-induced hemolytic anemia. If anemia or a positive Coombs' test occurs, appropriate laboratory studies should be performed to determine if hemolysis is present; if there is evidence of hemolytic anemia, the drug should be discontinued. Discontinuance of the drug alone or initiation of corticosteroid therapy has produced remission of methyldopa-induced hemolytic anemia.

Nasal congestion occurs commonly in patients receiving methyldopa. Decreased libido and impotence frequently occur in males during therapy with the drug.

For more Drug Warnings (Complete) data for METHYLDOPA (16 total), please visit the HSDB record page.

Biological Half Life

The drug is ... eliminated with a half-life of about 2 hr. ... The half-life of methyldopa is prolonged to 4-6 hr in patients with renal failure.

DISAPPEARANCE OF THE DRUG FROM PLASMA AFTER IV ADMIN IS BIPHASIC, & THE TERMINAL HALF-TIME OF ELIMINATION FROM PLASMA IS ABOUT 2 HOURS. RENAL EXCRETION ACCOUNTS FOR ABOUT TWO THIRDS OF THE CLEARANCE OF DRUG FROM PLASMA.

IN PT WITH SEVERELY IMPAIRED RENAL FUNCTION, ONLY ABOUT 50% OF DRUG IS EXCRETED DURING EARLY PHASE (T/2= 3 1/2 HR), & SOME ACCUMULATION CAN OCCUR DURING CHRONIC ADMIN... BOTH TOTAL QUANTITY ABSORBED & DISTRIBUTION OF METABOLITES IN URINE CAN VARY CONSIDERABLY IN DIFFERENT INDIVIDUALS & IN SAME PT FROM DAY TO DAY.

Use Classification

Pharmaceuticals

Methods of Manufacturing

The product of the reaction of 3,4-dimethoxyphenylacetonitrile with sodium ethoxide is hydrolyzed with acid to give 3,4-dimethoxyphenylacetone. This is reacted with ammonium carbonate and potassium cyanide to form a substituted hydantoin intermediate which, on alkaline hydrolysis, yields racemic methyldopa. The acetylated form of this racemate is resolved using (-)-alpha-methylbenzylamine. The isolated acetylated (-)-methyldopate salt is deacetylated with base and treated with mineral acid to liberate (-)-methyldopa. US Pat 2,868,818

General Manufacturing Information

Analytic Laboratory Methods

SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METHYLDOPA IS DESCRIBED IN WHICH IT FORMS COLORED COMPLEX WITH CHLORANIL @ PH 9 WITH MAX ABSORPTION @ 358 NM.

Clinical Laboratory Methods

A GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR DETERMINATION OF ALPHA-METHYLDOPA IN BLOOD & URINE INVOLVES STABLE ISOTOPE DILUTION USING ALPHA-TRIDEUTERIO-METHYLDOPA AS INTERNAL STD. REVERSE PHASE CHROMATOGRAPHY ON SMALL COLUMNS OF LIPIDEX 5000 IS USED TO REMOVE LIPIDS FROM PLASMA EXTRACTS & FOR PURIFICATION OF URINE SAMPLES PRIOR TO THEIR DERIVATIZATION.

Storage Conditions

Interactions

ACUTE HYPOTENSIVE EFFECT OF METHYLDOPA HAS BEEN REPORTED TO BE ABOLISHED BY PRETREATMENT WITH RESERPINE, IMIPRAMINE, & INTRAVENTRICULAR 6-HYDROXYDOPAMINE, & TO BE ENHANCED BY MONOAMINE OXIDASE INHIBITOR TRANYLCYPROMINE. HYPOTENSION...BLOCKED BY INTRAVENTRICULAR ADMIN OF SMALL DOSE OF PHENTOLAMINE...

METHYLDOPA...REPORTED TO AUGMENT AMPHETAMINE-INDUCED HYPERACTIVITY IN MICE...

PHENOBARBITAL REPORTEDLY MAY INDUCE METABOLISM OF METHYLDOPA WHEN THESE AGENTS ARE ADMIN CONCURRENTLY. ... RELATED DRUGS--OTHER BARBITURATES WOULD BE EXPECTED TO ACT SIMILARLY TO PHENOBARBITAL.

For more Interactions (Complete) data for METHYLDOPA (18 total), please visit the HSDB record page.

Stability Shelf Life

Methyldopa is decomposed by oxidizing agents.

Dates

2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1989 Mar;348:1-184. PubMed PMID: 12704436.

3: Funk F, Canclini C, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats. Arzneimittelforschung. 2007;57(6A):370-5. PubMed PMID: 17691586.

4: Burckhardt-Herold S, Klotz J, Funk F, Büchi R, Petrig-Schaffland J, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used drugs / simulations and in vitro studies. Arzneimittelforschung. 2007;57(6A):360-9. PubMed PMID: 17691585.